molecular formula C27H24N2O4 B2975962 ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-39-0

ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2975962
CAS No.: 1114835-39-0
M. Wt: 440.499
InChI Key: MUSWWZXWHCMXGS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based compound featuring a 2-phenyl substituent, a carbamoylmethoxy group at position 4 (linked to a 4-methylphenyl moiety), and an ethyl ester at position 4. Its structure combines aromatic, ester, and carbamoyl functionalities, which are critical for interactions with biological targets such as enzymes or transporters.

Properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-32-27(31)20-11-14-23-22(15-20)25(16-24(29-23)19-7-5-4-6-8-19)33-17-26(30)28-21-12-9-18(2)10-13-21/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWWZXWHCMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the phenyl and carbamoyl groups, and the esterification process. Common synthetic routes may involve:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Introduction of Phenyl and Carbamoyl Groups: This step may involve the use of Friedel-Crafts acylation to introduce the phenyl group, followed by the reaction with isocyanates to introduce the carbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key examples include:

(a) Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate (6a)
  • Structural Differences :
    • Position 4: Methoxy group instead of carbamoylmethoxy.
    • Position 6: Methoxy group instead of ethyl ester.
  • Synthesis: Prepared via alkylation of 6-methoxy-2-phenylquinoline-4-carboxylic acid with methyl iodide under reflux conditions .
  • Biological Relevance : Evaluated as a P-gp inhibitor, with methoxy groups contributing to moderate activity. The carbamoylmethoxy group in the target compound may enhance hydrogen bonding and binding affinity compared to methoxy .
(b) 6-Methoxy-2-Methyl-4-((4-(Trifluoromethyl)benzyl)oxy)quinoline (16)
  • Structural Differences :
    • Position 2: Methyl group instead of phenyl.
    • Position 4: Trifluoromethylbenzyloxy group instead of carbamoylmethoxy.
  • Functional Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, whereas the carbamoyl group in the target compound may improve solubility and target specificity .
(c) 4-((4-Isopropylbenzyl)oxy)-6-methoxy-2-methylquinoline (19)
  • Structural Differences :
    • Position 4: Isopropylbenzyloxy substituent.
    • Position 2: Methyl instead of phenyl.
  • Activity Implications : Bulky isopropyl groups may hinder membrane permeability, whereas the phenyl group at position 2 in the target compound could enhance π-π stacking interactions with aromatic residues in proteins .

Structural and Crystallographic Insights

    Biological Activity

    Ethyl 4-{[(4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a quinoline core structure with various functional groups that enhance its reactivity and biological activity. Its molecular formula is C23H24N2O4, with a molecular weight of approximately 392.45 g/mol. The presence of the carbamoyl and methoxy groups is significant for its pharmacological properties.

    Property Details
    Molecular FormulaC23H24N2O4
    Molecular Weight392.45 g/mol
    Core StructureQuinoline
    Functional GroupsCarbamoyl, Methoxy

    The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation and modulation of various biological pathways. Its mechanism of action can include:

    • Enzyme Inhibition: The compound can inhibit specific enzymes related to cancer cell proliferation.
    • Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.
    • Antimicrobial Activity: Demonstrated potential against various microbial strains.

    Anticancer Properties

    Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that it can inhibit the growth of several cancer cell lines, including:

    • Breast Cancer (MCF-7)
    • Lung Cancer (A549)
    • Colorectal Cancer (HT-29)

    The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies, suggesting its potential as a therapeutic agent.

    Antimicrobial Activity

    The compound has shown promising results against a range of bacteria and fungi. Its antimicrobial efficacy can be attributed to the quinoline scaffold, which is known for its broad-spectrum activity. Studies have reported effective inhibition against:

    • Gram-positive bacteria such as Staphylococcus aureus
    • Gram-negative bacteria like Escherichia coli
    • Fungal strains including Candida albicans

    Case Studies and Research Findings

    • Anticancer Activity : A study evaluated the cytotoxic effects of quinoline derivatives, including this compound, against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types.
    • Antimicrobial Evaluation : In a separate study, the antimicrobial properties were assessed using disk diffusion methods against selected bacterial strains. The compound exhibited zones of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
    • Mechanistic Insights : Research utilizing molecular docking studies has suggested that the compound binds effectively to target enzymes involved in cancer metabolism, providing insights into its mechanism of action.

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